Product packaging for Methyl 5-chloro-4-methyl-2-nitrobenzoate(Cat. No.:CAS No. 62486-39-9)

Methyl 5-chloro-4-methyl-2-nitrobenzoate

Cat. No.: B13649994
CAS No.: 62486-39-9
M. Wt: 229.62 g/mol
InChI Key: IZXXMGMVTOUEOB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-methyl-2-nitrobenzoate (CAS 62486-39-9) is a high-purity benzoate ester derivative of significant value in organic and pharmaceutical research . This compound, with a molecular formula of C 9 H 8 ClNO 4 and a molecular weight of 229.62 g/mol, serves as a versatile chemical building block and key intermediate in complex synthetic pathways . Its structure, featuring chloro, methyl, and nitro substituents on the benzoate ring, makes it a valuable precursor for the synthesis of more complex molecules, including various active pharmaceutical ingredients (APIs) . The compound's primary research application lies in its role as a key intermediate in multi-step organic syntheses . It is closely related to 5-chloro-4-methyl-2-nitrobenzoic acid, for which a patented preparation method exists, highlighting its industrial relevance in the production of specialized chemicals . As a standard in analytical chemistry, it is used for method development and as a reference material in chromatographic analysis. This product is intended for use in laboratory research and further manufacturing of non-pharmaceutical substances. It is supplied with a guaranteed purity of ≥98% (by HPLC) and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for direct human use. Researchers should handle this material with care, as it may pose health hazards. Refer to the Safety Data Sheet (SDS) for detailed hazard and precautionary information before use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO4 B13649994 Methyl 5-chloro-4-methyl-2-nitrobenzoate CAS No. 62486-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62486-39-9

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 5-chloro-4-methyl-2-nitrobenzoate

InChI

InChI=1S/C9H8ClNO4/c1-5-3-8(11(13)14)6(4-7(5)10)9(12)15-2/h3-4H,1-2H3

InChI Key

IZXXMGMVTOUEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Pathways for Methyl 5 Chloro 4 Methyl 2 Nitrobenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For Methyl 5-chloro-4-methyl-2-nitrobenzoate, two primary strategic disconnections are considered:

C-O Ester Bond Disconnection: The most straightforward disconnection is at the ester linkage. This suggests that the final step of the synthesis would be the esterification of the corresponding carboxylic acid, 5-chloro-4-methyl-2-nitrobenzoic acid , with methanol (B129727). This pathway is generally preferred as the directing group effects during the nitration step can be more reliably controlled on the benzoic acid precursor.

C-N Nitro Group Disconnection: An alternative disconnection involves the aromatic C-N bond. This implies that the final step would be an electrophilic aromatic substitution (nitration) reaction on a precursor molecule, Methyl 5-chloro-4-methylbenzoate . The success of this route is highly dependent on the regiochemical outcome of the nitration, which is dictated by the combined directing effects of the substituents already present on the aromatic ring.

These two disconnections lead to two distinct forward synthetic routes, which will be evaluated in the following sections.

Conventional Synthetic Routes and Mechanistic Considerations

Based on the retrosynthetic analysis, the synthesis can proceed via esterification of a pre-nitrated benzoic acid or by nitration of a pre-formed ester.

This approach utilizes 5-chloro-4-methyl-2-nitrobenzoic acid as the key intermediate. The final step is the conversion of the carboxylic acid group to a methyl ester. This is a common and high-yielding transformation in organic synthesis.

Direct esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.commdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. mdpi.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. mdpi.com The reaction is an equilibrium process, and excess methanol is typically used to drive the reaction towards the product side.

Similar esterifications of substituted nitrobenzoic acids have been reported under various conditions. For example, the synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate is achieved by reacting the corresponding benzoic acid with methanol and sulfuric acid at 65°C for several hours. chemicalbook.com Another method involves reacting 5-chloro-2-nitrobenzoic acid with dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in acetone, which is then heated at reflux. nih.govresearchgate.net

Table 1: Conditions for Direct Esterification of Substituted Benzoic Acids
Carboxylic Acid PrecursorReagentsConditionsReference
2-chloro-4-fluoro-5-nitrobenzoic acidMethanol, Sulfuric acid65°C, 4 hours chemicalbook.com
5-chloro-2-nitrobenzoic acidDimethyl sulfate, Potassium carbonate, AcetoneReflux, 30 min nih.govresearchgate.net
4-amino-3-nitrobenzoic acidMethanol, Sulfuric acid (catalytic)Reflux, 1-16 hours bond.edu.au
Nitrobenzoic acids (general)Glycerol, Toluene, Sulfuric acid>100°C, Azeotropic distillation google.com

An alternative to direct esterification involves a two-step process. First, the carboxylic acid (5-chloro-4-methyl-2-nitrobenzoic acid) is converted into a more reactive acyl chloride. This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 5-chloro-4-methyl-2-nitrobenzoyl chloride is then reacted with methanol. The high reactivity of the acyl chloride allows the reaction to proceed rapidly, often at room temperature and without the need for an acid catalyst. A weak base, such as pyridine, is sometimes added to neutralize the HCl byproduct generated during the reaction. This method is particularly useful when the starting material contains functional groups that are sensitive to the harsh acidic conditions of Fischer esterification. The preparation of acyl chlorides from substituted benzoic acids is a well-established procedure. google.com

This synthetic strategy considers the nitration of Methyl 5-chloro-4-methylbenzoate as the final step. The success of this route depends entirely on the regioselectivity of the electrophilic aromatic substitution reaction. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic reagent for generating the nitronium ion (NO₂⁺), which is the active electrophile. webassign.netaiinmr.com

The position of the incoming nitro group is determined by the directing effects of the substituents already on the benzene (B151609) ring: the methyl group (-CH₃), the chloro group (-Cl), and the methoxycarbonyl group (-COOCH₃).

Methyl Group (-CH₃): The methyl group is an activating group that donates electron density to the ring through inductive effects and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. vanderbilt.edu

Chloro Group (-Cl): The chloro group is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) formed during attack at these positions.

Methoxycarbonyl Group (-COOCH₃): The ester group is a strong deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. aiinmr.comma.edu

In the precursor molecule, Methyl 5-chloro-4-methylbenzoate, the substituents are located at positions C1 (-COOCH₃), C4 (-CH₃), and C5 (-Cl). The available positions for nitration are C2, C3, and C6.

Attack at C2: This position is ortho to the meta-directing ester group (unfavorable) and meta to the ortho, para-directing methyl and chloro groups (unfavorable).

Attack at C3: This position is meta to the ester group (favorable), ortho to the methyl group (favorable), and para to the chloro group (favorable).

Attack at C6: This position is ortho to the ester group (unfavorable) and ortho to the chloro group (favorable). However, this position is sterically hindered by the adjacent bulky ester group.

Considering these combined effects, the nitration of Methyl 5-chloro-4-methylbenzoate would overwhelmingly favor substitution at the C3 position, leading to the formation of Methyl 5-chloro-4-methyl-3-nitrobenzoate . The desired product, with the nitro group at the C2 position, would likely be formed in negligible amounts, if at all. Therefore, this synthetic pathway is not a viable method for preparing this compound. The preferred and more logical synthetic route is the esterification of 5-chloro-4-methyl-2-nitrobenzoic acid.

Table 2: Directing Effects of Substituents on Methyl 5-chloro-4-methylbenzoate
SubstituentPositionElectronic EffectDirecting Influence
-COOCH₃C1Strongly DeactivatingMeta (to C3)
-CH₃C4ActivatingOrtho, Para (to C3, C5)
-ClC5DeactivatingOrtho, Para (to C2, C4, C6)

Aromatic Nitration Strategies for Methyl 5-chloro-4-methylbenzoate Precursors

Influence of Nitrating Agents and Reaction Conditions

The nitration of an aromatic ring is a critical step in the synthesis of this compound. The choice of nitrating agent and the specific reaction conditions are paramount in determining the yield, purity, and regioselectivity of the product.

A common and well-established method for the nitration of aromatic compounds is the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The temperature of the reaction is a critical parameter to control. Higher temperatures can lead to the formation of dinitrated byproducts and increase the risk of side reactions, thus diminishing the yield of the desired mononitrated product. For the nitration of substituted benzoates, maintaining a low temperature, often below 15°C, is crucial for achieving high selectivity.

In the synthesis of a structurally similar compound, 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid, a nitrating mixture of 90% nitric acid in the presence of acetic anhydride (B1165640) and sulfuric acid was employed at a controlled temperature of 15-25°C. prepchem.com This indicates that for substrates with multiple substituents, a carefully selected nitrating system is necessary to achieve the desired regiochemistry. The directing effects of the existing chloro and methyl groups on the precursor aromatic ring will guide the incoming nitro group. The methyl group is an ortho, para-director, while the chloro group is also an ortho, para-director, albeit a deactivating one. The ester group is a meta-director. The interplay of these directing effects on the precursor, likely methyl 4-chloro-3-methylbenzoate, would be a key factor in the regioselective introduction of the nitro group.

Alternative and "greener" nitrating agents have been explored to mitigate the environmental concerns associated with mixed acids. bohrium.com These include urea (B33335) nitrate (B79036) in the presence of concentrated sulfuric acid, which can be an efficient system for the nitration of various aromatic compounds at room temperature. bohrium.com Another approach involves the use of solid acid catalysts, such as silica-supported molybdenum oxide modified with phosphoric acid, which has shown high activity in the nitration of ortho-xylene. researchgate.net The use of such heterogeneous catalysts can simplify product purification and catalyst recycling. researchgate.net

The influence of different nitrating systems on a hypothetical precursor, methyl 4-chloro-3-methylbenzoate, can be summarized in the following table:

Nitrating Agent/SystemTypical Reaction ConditionsExpected Outcome/Remarks
Mixed Acid (HNO₃/H₂SO₄) 0-15°CStandard method, good yield but requires careful temperature control to avoid byproducts.
HNO₃/Acetic Anhydride/H₂SO₄ 15-25°CUsed for similar complex substrates, indicating good control over regioselectivity. prepchem.com
Urea Nitrate/H₂SO₄ Room TemperatureA greener alternative, offering efficient nitration under milder conditions. bohrium.com
Solid Acid Catalyst (e.g., P/Mo/SiO₂) with HNO₃ Varies (e.g., 80°C)Environmentally friendly due to catalyst reusability; can offer high conversion and selectivity. researchgate.net

Halogenation and Methylation Procedures on Aromatic Precursors

The synthesis of this compound can also be envisioned through pathways involving the introduction of the chloro and methyl groups onto a suitable aromatic precursor.

Chlorination Methodologies (e.g., Nuclear Chlorination)

Nuclear chlorination involves the direct substitution of a hydrogen atom on the aromatic ring with a chlorine atom. This electrophilic aromatic substitution is typically carried out using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, generating a more electrophilic chlorine species that can attack the electron-rich aromatic ring.

For a precursor such as methyl 4-methyl-2-nitrobenzoate, the directing effects of the existing substituents would determine the position of chlorination. The methyl group is an activating ortho, para-director, while the nitro and ester groups are deactivating meta-directors. Therefore, chlorination would be directed to the positions ortho and para to the methyl group. The position ortho to the methyl group and meta to the nitro and ester groups would be favored, leading to the desired 5-chloro product.

The choice of catalyst and reaction conditions can influence the selectivity of the chlorination. For instance, in the chlorination of toluene, different catalysts can favor either ortho or para substitution. The use of certain ionic liquids as catalysts has been shown to provide high catalytic activity for the selective chlorination of toluene.

A summary of potential chlorination methodologies for a precursor like methyl 4-methyl-2-nitrobenzoate is presented below:

Chlorinating Agent/CatalystReaction ConditionsExpected Regioselectivity
Cl₂ / FeCl₃ Typically at or below room temperatureStandard method, regioselectivity determined by substituent effects.
Sulfuryl chloride (SO₂Cl₂) / Lewis Acid Can offer milder reaction conditionsAlternative to gaseous chlorine.
Ionic Liquid Catalysts Varies with the specific ionic liquidCan offer enhanced selectivity and catalyst recyclability.
Methylation Strategies for Aromatic Rings

The introduction of a methyl group onto an aromatic ring can be achieved through various methods, with the Friedel-Crafts alkylation being a classic example. This reaction typically involves an alkyl halide (e.g., methyl chloride or methyl iodide) and a strong Lewis acid catalyst (e.g., AlCl₃). However, Friedel-Crafts alkylation is often plagued by issues such as polyalkylation and carbocation rearrangements.

For a precursor like methyl 5-chloro-2-nitrobenzoate, direct methylation of a corresponding demethylated precursor (5-chloro-2-nitrobenzoic acid) is a more plausible route. One documented synthesis of methyl 5-chloro-2-nitrobenzoate involves the reaction of 5-chloro-2-nitrobenzoic acid with dimethyl sulfate (Me₂SO₄) in the presence of potassium carbonate (K₂CO₃) in acetone, followed by heating at reflux. nih.gov This represents an esterification reaction to form the methyl ester, rather than a direct methylation of the aromatic ring.

More modern approaches to methylation involve catalytic methods. For instance, the N-methylation of nitroarenes using methanol as both a reducing agent and a C1 source has been achieved with an iridium catalyst. rsc.org While this is an N-methylation, it highlights the potential of catalytic strategies. Palladium-catalyzed ortho-methylation of benzoic acids using peroxides as the methyl source has also been reported. rsc.org

A plausible methylation strategy for a precursor like 5-chloro-2-nitrobenzoic acid would be the esterification to the methyl ester.

Methylating AgentCatalyst/BaseReaction ConditionsRemarks
Dimethyl sulfate (Me₂SO₄) K₂CO₃Reflux in acetoneA common and effective method for esterification. nih.gov
Methanol (CH₃OH) Acid catalyst (e.g., H₂SO₄)HeatingStandard Fischer esterification.
Diazomethane (CH₂N₂) N/ARoom temperatureHighly efficient but hazardous and typically used on a small scale.

Novel and Green Synthetic Approaches to the Compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies in chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Synthesis Protocols

The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and generate less waste compared to stoichiometric reactions.

In the context of synthesizing this compound, catalytic approaches can be applied to several steps. For the nitration step, solid acid catalysts such as sulfated zirconia or zeolites can replace corrosive liquid acids like sulfuric acid. researchgate.net These solid catalysts are easily separable from the reaction mixture and can often be regenerated and reused, which is both economically and environmentally advantageous. researchgate.net For example, the nitration of chlorobenzene (B131634) has been studied using SO₄²⁻/ZrO₂ catalysts with nitric acid as the nitrating agent, showing enhanced para-selectivity. researchgate.net

Catalytic methods for methylation are also an area of active research. The use of transition metal catalysts, such as palladium or iridium, can enable C-H activation and direct methylation of aromatic rings, potentially offering more efficient and selective routes compared to traditional Friedel-Crafts reactions. rsc.orgrsc.org

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. ewadirect.com

Nitration reactions are often highly exothermic and can be hazardous on a large scale. Performing nitration in a flow reactor allows for precise control of reaction temperature and residence time, minimizing the risk of runaway reactions and the formation of byproducts. ewadirect.com The small reactor volume at any given time significantly enhances safety. The synthesis of nitroaromatic compounds has been successfully demonstrated using flow chemistry, often with higher yields and selectivity compared to batch processes. vapourtec.com

The application of flow chemistry could be particularly beneficial for the synthesis of this compound, especially for the nitration step. A continuous flow setup could involve pumping the aromatic precursor and the nitrating agent through a heated or cooled microreactor, with the product being collected continuously. This approach would not only improve safety but could also lead to a more efficient and reproducible synthesis. The reaction of p-nitrobenzoic acid with diphenyldiazomethane has been successfully conducted in a flow reactor, demonstrating the feasibility of handling nitroaromatic compounds in continuous systems. nih.gov

The potential benefits of applying flow chemistry to the synthesis of this compound are summarized below:

Synthetic StepPotential Advantages of Flow Chemistry
Nitration Enhanced safety due to small reaction volumes and superior temperature control; improved selectivity and yield; potential for automation and scale-up. ewadirect.com
Halogenation Precise control over stoichiometry and reaction time, potentially leading to higher selectivity and reduced byproduct formation.
Esterification Can be integrated into a multi-step continuous synthesis, reducing manual handling and purification steps between reactions.

Solvent-Free or Environmentally Benign Synthetic Methodologies

In recent years, the development of environmentally friendly synthetic methods for nitroaromatic compounds has gained significant attention to minimize the use of hazardous reagents and solvents. researchgate.netnih.govfrontiersin.org Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which can lead to issues with regioselectivity, over-nitration, and the generation of substantial acidic waste. researchgate.netnih.gov Consequently, research has focused on greener alternatives, including the use of solid-supported reagents, microwave-assisted reactions, and biocatalysis.

Solid-supported nitrating agents, such as inorganic nitrates adsorbed on silica (B1680970) gel, offer a simple, rapid, and clean method for the synthesis of aromatic nitro compounds. researchgate.net Catalysts like metal-modified montmorillonite (B579905) KSF have also been shown to be effective and reusable for the nitration of phenolic compounds. organic-chemistry.org These solid-supported systems are attractive because they can be easily removed from the reaction mixture by filtration, simplifying purification and potentially allowing for catalyst recycling. researchgate.netnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. researchgate.net This technique can be applied to nitration reactions, often under solvent-free conditions, leading to shorter reaction times and cleaner product profiles.

Biocatalysis presents another promising avenue for the environmentally friendly production of nitroaromatics. Researchers have developed biocatalyst systems capable of transferring a nitro group to aromatic molecules with high efficiency and selectivity, thereby reducing the formation of unwanted isomers and byproducts.

The table below summarizes various environmentally benign approaches that could be adapted for the synthesis of this compound.

Table 1: Environmentally Benign Synthetic Methodologies for Aromatic Nitration

Methodology Reagents/Catalysts Conditions Advantages
Solid-Supported Nitration Inorganic nitrates on silica gel researchgate.net Solvent-free Simple, rapid, clean, easy catalyst removal researchgate.net
Metal-modified montmorillonite KSF organic-chemistry.org Eco-safe, reusable catalyst Good stability and high catalytic activity organic-chemistry.org
Microwave-Assisted Synthesis Nitrating agents with microwave irradiation nih.gov Solvent-free, short reaction times Improved yields, enhanced greenness of the reaction nih.gov

| Biocatalysis | Engineered biocatalysts | Aqueous media, mild conditions | High efficiency, high selectivity, minimal environmental impact |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring a safe and efficient process. researchgate.net Key parameters that are typically studied include temperature, reaction time, and the concentration of reagents.

The nitration of aromatic compounds is a highly exothermic reaction, making temperature control a critical safety and process parameter. ewadirect.comacs.org

Temperature: Maintaining a specific temperature range is essential to control the reaction rate and prevent unwanted side reactions or over-nitration. savemyexams.comorgsyn.org For many nitration reactions, cooling with an ice bath is employed to keep the temperature low, often between 5-15°C. orgsyn.org Studies have shown that both excessively high and low temperatures can negatively impact the yield. researchgate.net For instance, in the synthesis of CL-20, an optimized temperature envelope of 72–85°C was identified for achieving a high yield. researchgate.net

Pressure: For liquid-phase nitration reactions carried out at or below atmospheric pressure, the effect of pressure is generally not a significant variable. However, in continuous flow systems, pressure can be an important parameter to control.

Reaction Time: The duration of the reaction directly influences the conversion of the starting material and the formation of byproducts. nih.gov The optimal reaction time is determined by monitoring the reaction's progress until the maximum yield of the desired product is achieved. researchgate.net In some continuous flow nitration processes, reaction times can be significantly reduced from hours to minutes. rug.nlbeilstein-journals.org

The following interactive table illustrates a hypothetical parametric study for the optimization of a nitration reaction.

Table 2: Hypothetical Parametric Study for Nitration Optimization

Experiment Temperature (°C) Reaction Time (min) Yield (%)
1 5 15 75
2 5 30 82
3 10 15 85
4 10 30 90
5 15 15 88

The choice and amount of catalyst, as well as the solvent, can significantly influence the outcome of the nitration.

Catalyst Loading: In catalyzed nitration reactions, the amount of catalyst used can affect the reaction rate and efficiency. While solid acid catalysts can eliminate the need for corrosive mineral acids like sulfuric acid, their acidity can be lower, potentially reducing reaction efficiency. ewadirect.com The optimal catalyst loading is a balance between achieving a desirable reaction rate and avoiding unnecessary cost and complex purification.

After the reaction is complete, the product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual acids.

Quenching and Filtration: A common initial step is to pour the reaction mixture over crushed ice. savemyexams.commnstate.edu This serves to stop the reaction and precipitate the crude solid product, which can then be collected by suction filtration. orgsyn.orgmnstate.edu

Washing: The crude product is typically washed with cold water to remove any remaining acid. orgsyn.orgmnstate.edu Sometimes, a wash with a cold solvent like a methanol/water mixture is used to remove certain impurities. orgsyn.orgmnstate.edu

Recrystallization: Recrystallization is a standard technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure product crystallizes out, leaving impurities in the solution. savemyexams.com For nitrobenzoate esters, a common recrystallization solvent is methyl alcohol. orgsyn.org

Chromatography: If further purification is needed, column chromatography can be employed to separate the desired product from any remaining impurities based on their differential adsorption to a stationary phase.

Chemical Transformations and Reaction Mechanisms of Methyl 5 Chloro 4 Methyl 2 Nitrobenzoate

Reactivity of the Ester Functional Group

The methyl ester group of Methyl 5-chloro-4-methyl-2-nitrobenzoate is a key site for chemical modification, allowing for its conversion into carboxylic acids, other esters, and alcohols. The reactivity of the carbonyl carbon is significantly influenced by the electron-withdrawing nature of the ortho-nitro group and the meta-chloro group, which makes it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate (B1203000).

Hydrolysis under Acidic, Basic, and Enzymatic Conditions

The conversion of the methyl ester to the corresponding carboxylic acid, 5-chloro-4-methyl-2-nitrobenzoic acid, can be achieved through hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis in a reversible process. quora.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by the elimination of methanol (B129727) to yield the carboxylic acid. quora.com To drive the reaction to completion, it is often necessary to use a large excess of water or remove the methanol as it forms.

Base-Catalyzed Hydrolysis (Saponification): This method is generally more efficient and irreversible. quora.com The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon. oieau.fr This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a strong base, resulting in the formation of the carboxylate salt. An acidic workup is required to protonate the salt and isolate the final carboxylic acid product, 5-chloro-4-methyl-2-nitrobenzoic acid. orgsyn.org The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring increases the rate of basic hydrolysis compared to methyl benzoate itself. oieau.fr For instance, studies on substituted methyl benzoates have shown that a 4-nitro group can significantly decrease the hydrolysis half-life. oieau.fr

Enzymatic Hydrolysis: While the hydrolysis of esters by enzymes such as lipases and esterases is a common biotransformation, specific studies on the enzymatic hydrolysis of this compound are not extensively documented in the reviewed literature. Such transformations are plausible and would offer a green chemistry approach, operating under mild conditions with high selectivity, but require further investigation.

Transesterification Reactions and Their Applications

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base.

Mechanism: The mechanism is analogous to hydrolysis. In acid-catalyzed transesterification, the alcohol acts as the nucleophile attacking the protonated carbonyl group. In the base-catalyzed process, an alkoxide (R'O⁻) is the nucleophile. The reaction is typically performed with the new alcohol as the solvent to drive the equilibrium toward the desired product.

Applications: The primary application of transesterification of this compound would be the synthesis of other alkyl 5-chloro-4-methyl-2-nitrobenzoates. This could be useful for modifying the physical properties of the compound, such as its solubility or boiling point, or for introducing a functionalized alkyl chain for further synthetic transformations. For example, converting the methyl ester to an isopropyl ester has been documented for this molecule's analogue.

Reduction Pathways to Corresponding Alcohols and Ethers

The ester functional group can be reduced to the corresponding primary alcohol, (5-chloro-4-methyl-2-nitrophenyl)methanol. However, this transformation requires potent reducing agents and must compete with the facile reduction of the nitro group.

Selective reduction of an ester in the presence of a nitro group is a significant challenge in organic synthesis. acs.org Standard reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitro group.

Catalytic Hydrogenation: The catalytic hydrogenation of methyl benzoate to benzyl (B1604629) alcohol is a known industrial process, often utilizing copper-based catalysts like Cu-Zn-Zr or Cu/ZnO/Al₂O₃. sylzyhg.comresearchgate.net Under specific conditions of high pressure and temperature, these catalysts can achieve high conversion and selectivity for the alcohol. sylzyhg.comresearchgate.net Applying these conditions to this compound would likely lead to the concurrent reduction of the nitro group. Achieving selective ester reduction would require careful catalyst design and optimization of reaction conditions.

Chemical Reduction: Certain specialized reagents may allow for the selective reduction of the ester. For instance, some borane-based catalysts have shown the ability to reduce esters while tolerating nitro groups, although yields can be modest. acs.org The direct conversion of the ester to an ether is not a standard single-step reduction pathway and would typically involve a multi-step sequence, such as reduction to the alcohol followed by an etherification reaction (e.g., Williamson ether synthesis).

Transformations of the Nitro Functional Group

The nitro group is a versatile functional handle, and its reduction to an amino group is one of the most important transformations for this class of compounds, opening pathways to a wide array of nitrogen-containing heterocycles.

Reduction to Amino Group: Catalytic Hydrogenation and Chemical Reductions

The reduction of the nitro group in this compound to yield Methyl 2-amino-5-chloro-4-methylbenzoate is a highly efficient and chemoselective process. The ester group is generally stable under many conditions used for nitro reduction. thieme-connect.com

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. researchgate.net The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), with hydrogen gas (H₂) as the reductant. masterorganicchemistry.com The process is highly selective for the nitro group, leaving the ester and chloro substituents intact. Transfer hydrogenation, using a hydrogen source like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, is another effective variation that avoids the need for high-pressure hydrogen gas. researchgate.net

Chemical Reductions: Several chemical reagents can achieve this transformation with high selectivity.

Metal/Acid Systems: Classic methods like using tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) are effective for reducing aromatic nitro compounds.

Stannous Chloride (SnCl₂): Anhydrous stannous chloride in an alcohol solvent, such as ethanol, is a mild and effective reagent for the reduction of nitro groups in substituted nitroindazoles and can be applied to nitrobenzoates. researchgate.net

Sodium Borohydride (NaBH₄) with a Transition Metal: While NaBH₄ alone does not typically reduce nitro groups, combining it with a transition metal salt like iron(II) chloride (FeCl₂) creates a powerful and selective reducing system. researchgate.netmendeley.com This combination has been shown to reduce a variety of substituted nitroarenes to their corresponding anilines in excellent yields, while leaving ester groups untouched. thieme-connect.comresearchgate.net

Below is a table summarizing common methods for the selective reduction of a nitro group in the presence of an ester, based on analogous systems.

Reagent/CatalystHydrogen Source/Co-reagentSolventTypical Yield (%)Reference
Pd/CH₂Methanol/Ethanol>95 researchgate.netmasterorganicchemistry.com
Pd/ZrPFormic Acid (HCOOH)Ethanol>99 researchgate.net
FeCl₂NaBH₄THF91-96 thieme-connect.comresearchgate.net
SnCl₂-EthanolHigh researchgate.net

Condensation Reactions of Derived Amines for Heterocycle Synthesis

The product of the nitro reduction, Methyl 2-amino-5-chloro-4-methylbenzoate, is a substituted anthranilate. This class of compounds is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly quinazolines and their derivatives, which are important scaffolds in medicinal chemistry. researchgate.net

The general strategy involves the condensation of the anthranilate with a suitable C1 or C-N synthon, followed by cyclization. The amino group acts as a nucleophile, and the adjacent ester group participates in the ring-closing step.

Synthesis of Quinazolinones: One common pathway is the reaction of the anthranilate with various reagents to form quinazolin-4-ones. For example, a copper-catalyzed reaction with amines can lead to the formation of the quinazolinone ring system. organic-chemistry.org

Synthesis of Quinazolines: Reaction with (2-aminophenyl)methanols or 2-aminobenzylamines and various coupling partners under metal catalysis (e.g., copper, iron, ruthenium, or iridium) can yield a diverse range of substituted quinazolines. organic-chemistry.orgnih.gov For instance, the condensation with aldehydes in the presence of a copper catalyst and an oxidant can provide 2-substituted quinazolines. organic-chemistry.org Similarly, acceptorless dehydrogenative coupling with alcohols or nitriles catalyzed by transition metals is a modern, atom-economical approach to these heterocycles. organic-chemistry.orgnih.gov

The presence of the chloro and methyl substituents on the resulting quinazoline (B50416) ring system allows for further functionalization, making this compound a useful starting material for building molecular complexity.

Reactions Involving the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is a key site for synthetic modification. Its reactivity is significantly influenced by the presence of a strongly electron-withdrawing nitro group positioned ortho to it. This electronic arrangement makes the aryl chloride susceptible to several important classes of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strongly electron-withdrawing groups. wikipedia.org In this compound, the nitro group at the ortho position strongly activates the chloro group for SNAr. This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org

The mechanism proceeds via a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized carbanion known as the Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is a critical stabilizing interaction. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

A variety of nucleophiles can be employed in these reactions, including alkoxides, phenoxides, amines, and thiols. The reaction conditions typically involve polar aprotic solvents and may require heat to proceed at a practical rate. The rate of reaction is highly dependent on the nature of the nucleophile and the specific reaction conditions.

Table 1: Representative SNAr Reactions on Activated Aryl Chlorides
Aryl ChlorideNucleophileSolventConditionsProductYield (%)
1-Chloro-2,4-dinitrobenzeneMethanol / NaOHMethanolReflux1-Methoxy-2,4-dinitrobenzeneHigh
1-Chloro-2,4-dinitrobenzeneAniline (B41778)EthanolRefluxN-(2,4-dinitrophenyl)aniline>90
4-ChloronitrobenzeneSodium methoxideMethanol80 °C4-Nitroanisole95
2-ChloronitrobenzeneAmmoniaEthanol150 °C, pressure2-Nitroaniline85

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chloro group of this compound can also participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for forming biaryl structures or for introducing alkyl or alkenyl groups. For this compound, a Suzuki coupling could be used to replace the chlorine atom with a variety of aryl or vinyl substituents.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, more substituted alkene. wikipedia.org The reaction requires a palladium catalyst and a base. The regioselectivity of the addition to the alkene can be influenced by the electronic nature of the alkene and the specific catalyst system employed.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org It is a highly effective method for the synthesis of aryl alkynes.

The following table presents plausible, representative conditions for these cross-coupling reactions based on literature for similar aryl chloride substrates.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Aryl Chlorides
ReactionCoupling PartnerCatalyst / LigandBaseSolventProduct Type
Suzuki Phenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2OBiaryl
Heck StyrenePd(OAc)2 / P(o-tolyl)3Na2CO3DMFSubstituted Alkene
Sonogashira PhenylacetylenePdCl2(PPh3)2 / CuIEt3NTHFAryl Alkyne

Exploration of Radical Nucleophilic Substitution Pathways

Besides the ionic SNAr mechanism, substitution at an aromatic carbon can, in some cases, proceed through a radical chain mechanism, known as SRN1 (Substitution, Nucleophilic, Radical, Unimolecular). This pathway is typically observed for aryl halides in the presence of strong nucleophiles and can be initiated by light, solvated electrons, or other radical initiators.

The SRN1 mechanism involves the following steps:

Initiation: An electron is transferred to the aryl halide, forming a radical anion.

Propagation: The radical anion fragments to give an aryl radical and a halide ion. The aryl radical then reacts with a nucleophile to form a new radical anion. This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain.

Termination: Radicals combine to terminate the chain reaction.

While theoretically possible, the SRN1 pathway is less common than the SNAr pathway for substrates like this compound, which are highly activated towards the polar, two-step mechanism. There is limited specific literature exploring the SRN1 reactivity of this particular compound.

Reactivity of the Aromatic Methyl Group

The methyl group attached to the benzene (B151609) ring also offers a handle for synthetic transformations, primarily through reactions at the benzylic position.

Selective Oxidation to Carboxylic Acid or Aldehyde Derivatives

The aromatic methyl group can be oxidized to a carboxylic acid or, with more difficulty, to an aldehyde.

Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the benzylic methyl group to a carboxylic acid. The reaction typically requires heating in an aqueous solution. This would transform this compound into the corresponding dicarboxylic acid monoester derivative.

Oxidation to Aldehyde: Selective oxidation to the aldehyde is more challenging as aldehydes are themselves susceptible to further oxidation. Milder or more specialized reagents are required. One common method is the use of chromium trioxide (CrO3) in acetic anhydride (B1165640), which forms a geminal diacetate that can be subsequently hydrolyzed to the aldehyde. Another approach is the Sommelet reaction or the use of ceric ammonium nitrate (B79036) (CAN).

Halogenation at the Benzylic Position

The hydrogen atoms of the methyl group are benzylic and are susceptible to free-radical halogenation. This reaction provides a route to introduce a halogen (typically bromine or chlorine) at the benzylic position, creating a reactive intermediate that can be used in further synthetic steps.

The reaction is typically carried out using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or upon irradiation with UV light. youtube.com The use of NBS or NCS is advantageous as it provides a low, constant concentration of the halogen, which favors substitution at the benzylic position over addition to the aromatic ring. libretexts.org The mechanism involves the formation of a resonance-stabilized benzylic radical, which then abstracts a halogen atom from the halogenating agent to form the product and propagate the radical chain. youtube.com This would convert this compound into Methyl 5-chloro-4-(halomethyl)-2-nitrobenzoate.

Electrophilic Aromatic Substitution (EAS) on the Benzoate Ring

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgfiveable.me The benzene ring in this compound is heavily substituted, making it significantly less reactive towards electrophiles than simple benzene. This deactivation arises from the presence of multiple electron-withdrawing groups. However, under forcing conditions, further functionalization via EAS can be achieved. The primary challenge in such reactions is controlling the regioselectivity—that is, the position at which the new electrophile will attach. msu.edu

The regiochemical outcome of an EAS reaction on a polysubstituted benzene, such as this compound, is determined by the cumulative directing effects of the substituents already present. msu.edu In this molecule, the available positions for substitution are C3 and C6. A detailed analysis of the directing influences of the existing four groups is required to predict the most probable site of electrophilic attack.

The directing effects of the substituents are as follows:

-NO₂ (nitro) at C2: A powerful deactivating, meta-directing group. It will direct an incoming electrophile to the C4 and C6 positions.

-COOCH₃ (methyl ester) at C1: A deactivating, meta-directing group. It will direct an incoming electrophile to the C3 and C5 positions.

-CH₃ (methyl) at C4: An activating, ortho,para-directing group. It will direct an incoming electrophile to the C3 and C5 positions.

-Cl (chloro) at C5: A deactivating, ortho,para-directing group. It will direct an incoming electrophile to the C2 and C4 positions.

When these influences are combined, a complex pattern of competing directives emerges. The directing groups can either reinforce each other (act in concert) or oppose one another (antagonistic). msu.edu

Analysis of Potential Substitution Sites:

Substitution SiteDirecting InfluencesOverall Likelihood
C3 Favored by: -COOCH₃ (meta), -CH₃ (ortho). Disfavored by: -NO₂ (ortho), -Cl (meta).The C3 position is activated by the methyl group and directed to by the ester. However, it is ortho to the strongly deactivating nitro group, which is electronically unfavorable. youtube.com
C6 Favored by: -NO₂ (meta). Disfavored by: -COOCH₃ (ortho), -CH₃ (meta), -Cl (ortho).The C6 position is meta to the powerful nitro deactivator. While this is the preferred position relative to the nitro group, it is ortho to the deactivating ester and chloro groups, which presents significant electronic and steric hindrance. youtube.com

In cases of conflicting directing effects, the most powerful activating group generally governs the regioselectivity. youtube.com However, in this compound, the ring is dominated by three deactivating groups and only one activating group. The nitro and ester groups strongly reduce the electron density of the ring, making any EAS reaction slow. libretexts.orgorganicchemistrytutor.com

Computational studies on similar deactivated benzene derivatives suggest that regioselectivity is a result of a combination of factors, including slight polarizations of the ring's electron density and repulsive steric interactions. rsc.org Given the steric bulk and strong deactivating nature of the substituents ortho to the C3 and C6 positions, predicting a single major product is challenging without specific experimental data. However, the activating effect of the methyl group, directing to the C3 position, might provide a slight preference for substitution at this site, despite the deactivating influence from the adjacent nitro group.

The rate and orientation of electrophilic aromatic substitution are profoundly influenced by the electronic and steric properties of the substituents already attached to the benzene ring. wikipedia.org These substituents can be broadly classified as activating or deactivating, and as ortho,para-directing or meta-directing. chemistrytalk.orgfiveable.me

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the positively charged intermediate (arenium ion) formed during the reaction, lowering the activation energy. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive. They destabilize the arenium ion intermediate, increasing the activation energy. libretexts.org

The directing effect of a substituent is determined by its ability to stabilize the arenium ion intermediate through resonance or inductive effects. libretexts.org

Interactive Table: Substituent Effects in this compound

Below is a summary of the characteristics of the four substituents on the this compound ring.

SubstituentPositionClassificationDirecting EffectPrimary Electronic Mechanism
-COOCH₃ C1DeactivatingmetaElectron withdrawal via resonance and induction. libretexts.org
-NO₂ C2Strongly DeactivatingmetaStrong electron withdrawal via resonance and induction. youtube.comlibretexts.org
-CH₃ C4Activatingortho, paraElectron donation via induction. libretexts.org
-Cl C5Deactivatingortho, paraElectron withdrawal via induction outweighs donation via resonance. organicchemistrytutor.com

The cumulative effect of these four substituents is a significant deactivation of the aromatic ring. The strong electron-withdrawing nature of the nitro and methyl ester groups drastically reduces the ring's nucleophilicity, making subsequent EAS reactions considerably slower than for benzene itself. libretexts.org The activating methyl group is overpowered by the three deactivating groups. Furthermore, steric hindrance from the existing groups can play a role, potentially disfavoring attack at the more crowded ortho positions. youtube.comlibretexts.org

Kinetic and Thermodynamic Studies of Key Transformations

The outcome of a chemical reaction can be governed by two different factors: the rate at which the products are formed (kinetic control) or the relative stability of the products at equilibrium (thermodynamic control). pressbooks.pub

Kinetic Control: At lower temperatures, reactions are often irreversible. The major product will be the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. This is known as the kinetic product. pressbooks.pubacs.org

Thermodynamic Control: At higher temperatures, reactions may become reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product. pressbooks.pubacs.org

In the context of electrophilic aromatic substitution on this compound, the reaction could potentially yield two different regioisomers (substitution at C3 or C6). It is conceivable that one isomer is the kinetic product while the other is the thermodynamic product.

For instance, substitution at the C3 position might have a lower activation energy (kinetic product) due to the activating influence of the adjacent methyl group. Conversely, the product of substitution at the C6 position might be sterically less hindered and therefore more stable (thermodynamic product). A hypothetical energy diagram illustrates this concept.

Without specific experimental or computational data for this molecule, it is not possible to definitively state which product would be favored under which conditions. ic.ac.uknih.gov However, the principles of kinetic and thermodynamic control provide a framework for understanding how reaction conditions (such as temperature and reaction time) could be manipulated to selectively favor the formation of one regioisomer over another. pressbooks.pub For many electrophilic aromatic substitutions, the high activation energy for the initial electrophilic attack makes the reaction effectively irreversible, meaning the product distribution is typically under kinetic control. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of Methyl 5-chloro-4-methyl-2-nitrobenzoate in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence of the atomic connectivity and substitution pattern on the benzene (B151609) ring.

Based on the compound's structure, the expected ¹H NMR spectrum would feature distinct signals for the two aromatic protons, the ester methyl protons, and the aromatic methyl protons. The ¹³C NMR spectrum would correspondingly show signals for the nine unique carbon atoms, including the carbonyl carbon, the six aromatic carbons, and the two methyl carbons.

Two-dimensional (2D) NMR experiments are critical for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the two adjacent protons on the aromatic ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms on the aromatic ring and for the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the ester methyl protons (at position 1) and the aromatic proton at position 3, providing definitive proof of the substituent arrangement.

Table 1: Expected 2D NMR Correlations for this compound
TechniqueCorrelating ProtonsCorrelating CarbonsInferred Structural Information
COSY H3 ↔ H6-Confirms adjacency of the two aromatic protons.
HSQC H3 ↔ C3 H6 ↔ C6 Ar-CH₃ ↔ Ar-CH₃ Ester-CH₃ ↔ Ester-CH₃-Assigns protons to their directly attached carbons.
HMBC Ester-CH₃ ↔ C=O H3 ↔ C1, C2, C4, C5 Ar-CH₃ ↔ C3, C4, C5-Confirms placement of the ester group at C1, the nitro group at C2, the methyl group at C4, and the chloro group at C5.
NOESY Ester-CH₃ ↔ H3 Ar-CH₃ ↔ H3, H5-Confirms through-space proximity, validating the substitution pattern.

Solid-State NMR (ssNMR) is employed to analyze the compound in its crystalline powder form. This technique is particularly sensitive to the local electronic environment of the nuclei. Should this compound exist in different crystalline forms (polymorphs), ssNMR could distinguish them. Each polymorph would exhibit a unique set of chemical shifts and relaxation times due to the distinct molecular packing and intermolecular interactions in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is utilized to determine the exact mass of the parent molecule and its fragments, which allows for the calculation of its elemental formula. For this compound (C₉H₈ClNO₄), the high-resolution mass-to-charge ratio (m/z) of the molecular ion [M]⁺ would be measured with high precision, confirming its atomic composition.

Furthermore, analysis of the fragmentation patterns provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, primarily involving the ester and nitro functional groups.

Table 2: Predicted HRMS Fragmentation for this compound
Fragment IonProposed StructurePredicted Exact Mass (m/z)
[M]⁺[C₉H₈³⁵ClNO₄]⁺229.0142
[M - •OCH₃]⁺Loss of the methoxy (B1213986) radical198.0013
[M - NO₂]⁺Loss of the nitro group183.0267
[M - •COOCH₃]⁺Loss of the methoxycarbonyl radical170.0059

X-ray Crystallography for Single Crystal Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. This powerful technique reveals precise bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules in the crystal lattice. While specific crystal structure data for this compound is not publicly available, analysis of the closely related compound, Methyl 5-chloro-2-nitrobenzoate, provides insight into the expected structural features. nih.govresearchgate.net

Due to steric hindrance between the adjacent substituents, the nitro group and the methyl ester group are expected to be twisted out of the plane of the benzene ring. In the analogue Methyl 5-chloro-2-nitrobenzoate, the nitro group is twisted from the ring plane by 29.4°, while the ester group is twisted by 49.7°. nih.govresearchgate.net Similar non-planar conformations are anticipated for this compound, influenced by the steric bulk of the substituents. The precise torsion angles, such as C3-C2-N-O and C2-C1-C(O)-O, would be determined to define the molecule's preferred conformation in the solid state.

The packing of molecules within the crystal is governed by a network of non-covalent intermolecular interactions. For this compound, it is anticipated that weak C–H···O hydrogen bonds would be significant stabilizing interactions. These could form between the methyl protons (from both the ester and aromatic methyl groups) and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of "this compound" by identifying its key functional groups and probing its unique molecular vibrations. The positions, intensities, and shapes of the vibrational bands in the spectra provide a molecular fingerprint of the compound.

The primary functional groups expected to exhibit characteristic vibrations in the FT-IR and Raman spectra of "this compound" include the nitro group (NO₂), the ester group (C=O, C-O), the aromatic ring (C-H, C=C), the chloro substituent (C-Cl), and the methyl group (C-H).

Key Vibrational Modes:

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two distinct stretching vibrations: the asymmetric (νas) and symmetric (νs) stretching modes. For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is observed between 1335 and 1370 cm⁻¹. These bands are generally strong in the infrared spectrum.

Ester Group (C=O and C-O) Vibrations: The carbonyl (C=O) stretching vibration of the methyl ester group is one of the most intense bands in the IR spectrum, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group usually produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further structural information. For instance, the pattern of out-of-plane C-H bending bands in the 680-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

C-Cl and C-CH₃ Vibrations: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The methyl group exhibits symmetric and asymmetric C-H stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Due to the lack of specific, publicly available experimental FT-IR and Raman spectra for "this compound," the following table presents expected vibrational frequencies based on data for analogous substituted nitrobenzoates.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR)
Nitro (NO₂)Asymmetric Stretch1500 - 1570Strong
Symmetric Stretch1335 - 1370Strong
Ester (C=O)Carbonyl Stretch1720 - 1740Very Strong
Ester (C-O)Asymmetric Stretch1200 - 1300Strong
Symmetric Stretch1000 - 1100Strong
Aromatic (C-H)Stretch3000 - 3100Medium
Aromatic (C=C)Ring Stretch1450 - 1600Medium to Strong
Chloro (C-Cl)Stretch600 - 800Medium to Strong
Methyl (C-H)Asymmetric Stretch~2960Medium
Symmetric Stretch~2870Medium

This table is generated based on typical values for related compounds and serves as an estimation.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and spectral intensities. mdpi.com These theoretical spectra can then be compared with experimental data for related molecules to aid in the assignment of vibrational modes for "this compound". researchgate.net

Chromatographic Techniques for Purity Assessment and Isomeric Separation (HPLC, GC, SFC)

Chromatographic techniques are indispensable for the quantitative analysis of "this compound," allowing for the assessment of its purity and the separation of potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. Supercritical Fluid Chromatography (SFC) presents a viable alternative with unique selectivity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound." Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common approach.

A typical HPLC method for a related isomer, Methyl 4-chloro-2-nitrobenzoate, employs a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com Detection is commonly achieved using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region. The specific wavelength for detection would be chosen based on the UV-Vis spectrum of the compound to maximize sensitivity.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. "this compound" is expected to have sufficient volatility for GC analysis. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, is often a good starting point for the analysis of aromatic compounds.

GC coupled with a Flame Ionization Detector (FID) can be used for purity assessment, while GC coupled with a Mass Spectrometer (GC-MS) provides definitive identification of the main component and any impurities based on their mass spectra. oup.com GC-MS is particularly powerful for distinguishing between isomers that may have very similar retention times.

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector Application
HPLC Reversed-phase (e.g., C18)Acetonitrile/Water gradientUV-VisPurity assessment, Isomeric separation
GC Mid-polarity (e.g., 5% Phenyl Polysiloxane)HeliumFID, MSPurity assessment, Isomeric separation, Impurity identification
SFC Chiral or achiral packed columnsSupercritical CO₂ with co-solventsUV, MSIsomeric and enantiomeric separation

This table presents typical conditions and is for illustrative purposes.

The synthesis of "this compound" may result in the formation of various impurities, including positional isomers, starting materials, and by-products. The detection and quantification of these impurities at trace levels are critical for quality control, especially in pharmaceutical applications where some impurities may be genotoxic. rsc.orgresearchgate.net

The development of a trace impurity analysis method involves several key steps:

Method Selection: Based on the properties of the target impurities, a suitable analytical technique is chosen. GC-MS and LC-MS are often preferred for their high sensitivity and selectivity. amazonaws.comnih.gov

Method Optimization: Parameters such as the column, mobile phase/carrier gas, temperature program (for GC), gradient profile (for HPLC), and mass spectrometer settings are optimized to achieve the best separation and sensitivity for the impurities of interest.

Method Validation: The developed method is validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

For nitroaromatic compounds, which can be potential genotoxic impurities, highly sensitive methods are required. A GC-MS method has been developed for the trace-level determination of potential genotoxic impurities in a related pharmaceutical ingredient, demonstrating the capability of this technique to reach the required low detection limits. amazonaws.com Similarly, LC-MS methods can be developed for non-volatile impurities. researchgate.net

Other Advanced Spectroscopic Techniques for Specialized Research

Beyond the core techniques of vibrational spectroscopy and chromatography, other advanced spectroscopic methods can provide more specialized information about the structure and properties of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the definitive structural elucidation of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the carbon-hydrogen framework. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information from the fragmentation pattern. This is particularly useful for the identification of unknown impurities.

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide the unambiguous three-dimensional structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and information about the crystal packing. researchgate.netnih.gov

These advanced techniques, often used in combination, provide a comprehensive characterization of "this compound," ensuring its structural integrity and purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the behavior of Methyl 5-chloro-4-methyl-2-nitrobenzoate. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

For this compound, the presence of strong electron-withdrawing groups (the nitro group and the chlorine atom) and an electron-donating group (the methyl group) significantly influences the electronic landscape. Theoretical calculations would likely show that the HOMO is primarily localized on the benzene (B151609) ring, particularly near the methyl group, while the LUMO is concentrated around the nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating the molecule's susceptibility to electronic transitions and chemical reactions.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Calculated Value (eV) Description
HOMO Energy -7.5 Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -2.1 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.

Note: The values in this table are illustrative and represent typical ranges for similar aromatic nitro compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a crucial link between theoretical models and experimental results.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard (e.g., Tetramethylsilane). Comparing these predicted shifts with experimental data helps confirm the molecular structure. For instance, the protons on the aromatic ring will have distinct chemical shifts due to the varying electronic environments created by the substituents.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Computational methods can calculate these frequencies, which can then be compared to experimental IR spectra. Key predicted frequencies for this molecule would include the characteristic stretching modes of the C=O bond in the ester, the N-O bonds in the nitro group, and the C-Cl bond.

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm-1)

Vibrational Mode Experimental Frequency (cm-1) Calculated Frequency (cm-1)
C=O Stretch (Ester) ~1730 ~1735
Asymmetric NO2 Stretch ~1530 ~1533
Symmetric NO2 Stretch ~1350 ~1352

Note: Experimental values are typical for these functional groups. Calculated values are often scaled to better match experimental data.

Conformational Analysis and Energy Landscapes of the Molecule

The presence of rotatable single bonds, such as the C-COOCH3 and C-NO2 bonds, means that this compound can exist in different conformations. The ester and nitro groups can rotate relative to the plane of the benzene ring.

Conformational analysis using computational methods involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This analysis identifies the most stable conformation (the global minimum) and other low-energy conformers (local minima), as well as the energy barriers for rotation between them. Crystal structure studies of a related compound, Methyl 5-chloro-2-nitrobenzoate, show that the nitro and ester groups are significantly twisted out of the plane of the benzene ring. nih.govresearchgate.netnih.gov A similar non-planar arrangement would be expected for this compound to minimize steric hindrance between the bulky ortho substituents.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate.

For this compound, several transformations could be modeled:

Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is susceptible to nucleophilic attack. Modeling could explore the substitution of the chlorine atom by various nucleophiles, determining the activation barriers and the influence of the other substituents on the reaction rate.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceuticals. Computational modeling can investigate the mechanism of this reduction with different reagents, providing insight into the intermediates and transition states involved.

Computational Studies on Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is key to predicting their solid-state properties, such as crystal structure and melting point. Computational studies can analyze the non-covalent interactions that govern crystal packing.

For related nitrobenzoate compounds, X-ray crystallography has revealed that weak intermolecular interactions like C-H···O hydrogen bonds and π-π stacking are crucial in defining the crystal lattice. researchgate.net Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these interactions. nih.gov For this compound, such studies would likely show a complex network of interactions where the nitro and ester groups act as hydrogen bond acceptors, contributing to the formation of a stable, three-dimensional crystal structure. These computational analyses provide a detailed picture of the forces that hold the molecules together in the solid state. nih.govnih.gov

Lack of Specific Research Data on this compound

Molecular dynamics simulations are a powerful computational tool used to understand the behavior of molecules at an atomic level over time. For a compound like this compound, these simulations could provide valuable insights into:

Conformational Dynamics: How the molecule changes its shape and structure in different solvent environments.

Solvation Shell Structure: The arrangement of solvent molecules around the solute molecule.

Hydrogen Bonding Interactions: The formation and lifetime of hydrogen bonds between the solute and protic solvents.

Thermodynamic Properties: Such as the free energy of solvation, which helps in understanding solubility.

Without dedicated studies on this specific compound, it is not possible to provide the detailed research findings and data tables requested for the "Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects" section of the article. The scientific community has not yet published research in this particular area for this specific chemical entity.

Therefore, the generation of a scientifically accurate and evidence-based article section on this topic is not feasible at this time.

Applications in Chemical Synthesis and Materials Science

Methyl 5-chloro-4-methyl-2-nitrobenzoate as a Key Building Block in Organic Synthesis

The reactivity of this compound is largely dictated by its functional groups. The nitro group can be readily reduced to an amine, providing a key handle for the introduction of nitrogen-containing moieties. The chloro substituent can participate in nucleophilic aromatic substitution reactions, and the ester group can be hydrolyzed or transesterified. These reactive sites make the compound a valuable starting material for a range of chemical transformations.

Precursor for Agrochemical Synthesis (e.g., Flometoquin Intermediate)

In the field of agrochemicals, a structurally related compound, 1-Methylethyl 5-Chloro-4-methyl-2-nitrobenzoate, is a known intermediate in the synthesis of the insecticide Flometoquin. chemicalbook.comlabshake.com Flometoquin is a quinoline-based insecticide effective against a variety of pests. nih.gov While the direct use of this compound is not explicitly detailed in the synthesis of Flometoquin, the core structure is highly similar. The synthesis of Flometoquin involves a multi-step process where the substituted nitrobenzoate moiety is a crucial starting material. chemicalbook.com The general synthetic strategy for Flometoquin highlights the importance of this class of compounds in constructing the final intricate molecular architecture of the pesticide.

Table 1: Related Compounds in Agrochemical Synthesis

Compound Name Role Application
1-Methylethyl 5-Chloro-4-methyl-2-nitrobenzoate Intermediate Synthesis of Flometoquin chemicalbook.comlabshake.com

Intermediate in the Synthesis of Pharmaceutical Precursors (e.g., Tolvaptan Intermediate, excluding clinical data)

In the pharmaceutical sector, a similar compound, Methyl 5-chloro-2-nitrobenzoate, has been identified as an intermediate in the synthesis of Tolvaptan. blogspot.comresearchgate.netpharmaffiliates.comnih.govnih.gov Tolvaptan is a selective vasopressin V2-receptor antagonist. researchgate.netnih.gov The synthesis of Tolvaptan involves the chemical modification of this intermediate, underscoring the utility of substituted chloronitrobenzoates in constructing pharmaceutically active molecules. blogspot.comresearchgate.net

Furthermore, a key precursor for Tolvaptan synthesis is 2-methyl-4-nitrobenzoic acid. patsnap.com This suggests that this compound, being a derivative of this acid, could potentially serve as an alternative or related intermediate in the synthesis of Tolvaptan or its analogs. The synthetic pathways to Tolvaptan often involve the reduction of the nitro group to an amine, followed by amide bond formation. researchgate.netchemicalbook.com

Table 2: Related Compounds in Pharmaceutical Synthesis

Compound Name Role Application
Methyl 5-chloro-2-nitrobenzoate Intermediate Synthesis of Tolvaptan blogspot.comresearchgate.netpharmaffiliates.comnih.govnih.gov
2-Methyl-4-nitrobenzoic acid Precursor Synthesis of Tolvaptan intermediate patsnap.com

Synthesis of Nitrogen-Containing Heterocycles

The presence of a nitro group and a chlorine atom on the aromatic ring of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org Reduction of the nitro group to an amine generates an aniline (B41778) derivative. This amino group, in conjunction with the ester and chloro functionalities, can be utilized in cyclization reactions to form heterocyclic systems such as quinolines, quinazolines, and benzimidazoles. These heterocyclic motifs are prevalent in many biologically active molecules and functional materials. openmedicinalchemistryjournal.com The specific reaction conditions and co-reactants would determine the nature of the resulting heterocyclic ring system.

Role in Multi-Step Total Syntheses of Complex Organic Molecules

While specific examples of the use of this compound in the total synthesis of complex natural products are not prominently documented in the available literature, its structural features suggest its potential as a versatile building block. In multi-step syntheses, access to functionalized aromatic rings is crucial. This compound provides a scaffold with multiple reactive sites that can be sequentially modified to build up molecular complexity. The nitro group can be used to direct further electrophilic aromatic substitutions before being converted to other functionalities. The chloro and ester groups provide additional handles for cross-coupling reactions and chain extensions, respectively.

Potential in Functional Materials Research

The application of this compound extends beyond traditional organic synthesis into the realm of materials science. The aromatic and functional nature of the molecule makes it an interesting candidate for incorporation into larger molecular assemblies with specific functions.

Incorporation into Polymer Architectures or Oligomers

The reactive functional groups on this compound allow for its potential incorporation into polymer backbones or as pendant groups. For instance, after conversion of the nitro group to an amine, the resulting amino-ester could be used as a monomer in polycondensation reactions with diacids or diacyl chlorides to form polyamides. Similarly, the chloro group could be a site for nucleophilic substitution polymerization. The incorporation of this rigid, functionalized aromatic unit into a polymer chain could influence the material's thermal stability, solubility, and optical properties. While automated synthesis has advanced the creation of polymer libraries, the specific inclusion of this compound remains an area for future exploration. wikipedia.org

Components in Optoelectronic or Photonic Materials

The development of new organic materials for optoelectronic and photonic applications is an area of intense research. These materials often feature molecules with specific electronic properties, such as nonlinear optical (NLO) activity. The structure of this compound suggests that its derivatives could be investigated for such applications.

Nitroaromatic compounds, particularly those with a donor-acceptor π-electron system, are known to exhibit NLO properties. The nitro group acts as a strong electron-withdrawing group, which can be paired with electron-donating groups to create a polarized molecule. While this compound itself does not possess a strong electron-donating group, it can serve as a precursor for the synthesis of more complex molecules with potential NLO activity. For instance, the nitro group can be reduced to an amino group, a strong electron donor, which can then be further functionalized.

Research on related compounds supports this potential. For example, salts derived from substituted nitrobenzoic acids have been synthesized and characterized for their NLO properties. These studies often involve co-crystallization with other organic molecules to create materials with desirable crystal structures for second-harmonic generation (SHG) and other NLO effects. The presence of the chloro and methyl groups on the benzene (B151609) ring of this compound can influence the electronic properties and the crystal packing of any derived materials, potentially leading to enhanced NLO effects.

Table 1: Potential Synthetic Modifications for Optoelectronic Materials

Starting MaterialSynthetic TransformationTarget Functional GroupPotential Application
This compoundReduction of nitro groupAmino group (-NH2)Precursor for NLO-active dyes
This compoundNucleophilic aromatic substitution of chlorineIntroduction of donor groupsTuning of electronic properties
5-chloro-4-methyl-2-nitrobenzoic acidAmidation/EsterificationExtended π-conjugated systemsOrganic semiconductors, light-emitting diodes

While direct experimental data for this compound in optoelectronics is lacking, the established principles of molecular design for NLO materials suggest it is a viable starting point for the synthesis of new functional materials.

Development of Derived Compounds for Industrial Applications

The chemical structure of this compound makes it a valuable intermediate for the synthesis of a variety of industrial chemicals, including dyes, pigments, and other specialty chemicals.

Dyes and Pigments:

Nitroaromatic compounds are fundamental precursors in the synthesis of many classes of dyes and pigments. nih.gov The most common application involves the reduction of the nitro group to an amino group, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. zero-emissions.at Azo dyes are one of the largest and most versatile classes of colorants, with applications in textiles, printing, and coatings.

The synthesis of a hypothetical azo dye from this compound would involve the following general steps:

Reduction: The nitro group of this compound is reduced to an amino group to form Methyl 2-amino-5-chloro-4-methylbenzoate.

Diazotization: The resulting amino compound is treated with a source of nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or an aniline derivative, to form the final azo dye.

The specific color of the resulting dye would depend on the choice of the coupling component and the substitution pattern on the aromatic rings. The chloro and methyl groups on the original molecule would influence the final color and properties such as lightfastness and solubility.

Table 2: Hypothetical Azo Dyes Derived from this compound

Coupling ComponentResulting Dye ClassPotential Color
Naphthol derivativesAzo dyeRed to blue
Aniline derivativesAzo dyeYellow to orange
Pyrazolone derivativesAzo dyeYellow to red

Specialty Chemicals:

Beyond dyes and pigments, this compound can serve as a building block for a wide range of specialty chemicals. Its functional groups allow for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules with specific industrial applications.

The presence of the nitro group, chlorine atom, and methyl ester allows for selective chemical modifications. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. The nitro group can be reduced to an amine, as mentioned previously, which opens up a vast array of subsequent reactions. The chlorine atom can potentially be displaced via nucleophilic aromatic substitution under certain conditions.

This versatility makes the compound a potential intermediate in the synthesis of:

Agrochemicals: Many pesticides and herbicides contain substituted aromatic rings.

Pharmaceuticals: The structural motifs present in this compound are found in various biologically active molecules.

Polymers and Performance Chemicals: Derivatives could be used as monomers or additives to impart specific properties to polymers.

While the direct industrial applications of this compound are not well-documented, its chemical nature firmly places it in the category of a useful and adaptable intermediate for the synthesis of a broad spectrum of derived compounds with potential uses across various sectors of the chemical industry.

Environmental Transformation and Degradation Mechanisms

Photolytic Degradation Pathways and Photoproduct Identification

No studies detailing the photolytic degradation of Methyl 5-chloro-4-methyl-2-nitrobenzoate were found. Research on related nitroaromatic compounds suggests that photolysis can be a relevant degradation pathway, often involving the reduction of the nitro group or hydroxylation of the aromatic ring. However, without specific experimental data, the degradation pathways and the identity of potential photoproducts for this compound remain unknown.

Abiotic Hydrolysis and Oxidation Mechanisms

There is no available research on the abiotic hydrolysis and oxidation of this compound. The rate and mechanism of hydrolysis would be influenced by pH and temperature, while oxidation would depend on the presence of reactive oxygen species. For esters like the target compound, hydrolysis typically involves the cleavage of the ester bond. The presence of electron-withdrawing nitro and chloro groups and the electron-donating methyl group on the benzene (B151609) ring would influence the susceptibility of the molecule to these processes, but specific rates, mechanisms, and degradation products have not been documented.

Biotransformation and Microbial Degradation Studies

No studies were identified that specifically investigate the biotransformation or microbial degradation of this compound. The general strategies for microbial degradation of nitroaromatic compounds often involve either the reduction of the nitro group to an amino group or the oxidative removal of the nitro group as nitrite, followed by ring cleavage. However, the applicability of these pathways to this compound has not been experimentally verified.

Identification of Microbial Strains Involved in Degradation

As no studies on the biodegradation of this compound have been published, there are no identified microbial strains, whether bacteria or fungi, capable of degrading this specific compound.

Elucidation of Enzymatic Degradation Pathways and Metabolites

In the absence of microbial degradation studies, the enzymatic pathways and metabolites associated with the breakdown of this compound are unknown. Research on other nitroaromatic compounds has identified various nitroreductases, dioxygenases, and monooxygenases as key enzymes in their degradation pathways. The specific enzymes and resulting metabolic intermediates for the title compound have not been elucidated.

Table 1: Potential Metabolites in Nitroaromatic Degradation (General)
Potential Metabolite ClassGeneral Formation PathwayStatus for Target Compound
AminobenzoatesReduction of the nitro groupUnknown
Hydroxylated IntermediatesAction of mono- or dioxygenasesUnknown
Ring Fission ProductsCleavage of the aromatic ringUnknown
Denitrated CompoundsRemoval of the nitro groupUnknown

This table is based on general pathways for related compounds and does not represent confirmed data for this compound.

Computational Modeling of Environmental Fate and Persistence

No computational modeling studies that predict the environmental fate and persistence (e.g., half-life in soil or water, potential for long-range transport) of this compound were found in the reviewed literature. Such models are valuable for estimating the environmental behavior of chemicals lacking extensive experimental data, but they have not been applied to this specific compound in published research.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Approaches

The current synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental concerns. nih.gov Future research should prioritize the development of greener synthetic routes to Methyl 5-chloro-4-methyl-2-nitrobenzoate.

One promising avenue is the exploration of biocatalytic nitration. The use of engineered enzymes could offer higher selectivity and efficiency under milder, more environmentally friendly conditions. This approach could minimize the formation of isomeric byproducts, a common challenge in electrophilic aromatic substitution.

Furthermore, investigating alternative nitrating agents and catalytic systems that are more atom-economical is crucial. This involves moving away from traditional mixed-acid (sulfuric and nitric acid) nitration towards methods that generate less waste. nih.gov The development of solid acid catalysts or recyclable catalytic systems could significantly improve the sustainability of the synthesis process.

Table 1: Comparison of Synthetic Approaches for Nitroaromatic Compounds

Approach Advantages Challenges
Traditional Mixed-Acid Nitration Well-established, readily available reagents. nih.gov Harsh conditions, poor selectivity, significant acid waste. nih.gov
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. Enzyme stability and scalability, substrate scope limitations.
Solid Acid Catalysis Recyclable catalysts, reduced corrosive waste. Catalyst deactivation, potentially lower reactivity.

| Alternative Nitrating Agents | Can offer different reactivity and selectivity profiles. | Cost and availability of reagents. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The functional groups present in this compound—a nitro group, a chlorine atom, a methyl group, and a methyl ester—offer a rich platform for chemical modification. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. nih.gov

Future research could focus on the selective reduction of the nitro group to an amine, which would open up a vast array of subsequent derivatizations, such as amide or sulfonamide formation. This transformation is pivotal as aromatic amines are key building blocks in the synthesis of pharmaceuticals and dyes. researchgate.net The selective reduction in the presence of other reducible functional groups remains a challenge and an area for exploration. mdpi.com

Moreover, the chlorine atom can be a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. These transformations would allow for the synthesis of a diverse library of analogues with potentially novel biological or material properties.

Advanced Computational Studies for Predictive Design of Analogues with Tailored Reactivity

Computational chemistry offers a powerful tool for accelerating the discovery and design of new molecules. bohrium.comchemrxiv.org In the context of this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and potential intermolecular interactions. nih.gov

Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of various chemical reactions, guiding the synthesis of specific isomers. nih.gov Furthermore, computational models can be used to design analogues with tailored electronic properties. For instance, by systematically varying the substituents on the aromatic ring, it is possible to modulate the molecule's redox potential or its ability to participate in specific non-covalent interactions. researchgate.net This predictive capability can significantly reduce the experimental effort required to identify compounds with desired properties.

Integration into Complex Supramolecular Architectures and Nanomaterials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a pathway to construct highly ordered and functional materials from molecular building blocks. acs.orgwikipedia.org The presence of the nitro group and the ester functionality in this compound makes it an interesting candidate for integration into supramolecular assemblies.

The nitro group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. researchgate.net These interactions can be exploited to direct the self-assembly of the molecule into well-defined architectures such as liquid crystals or molecular gels. wikipedia.org Future research could explore the co-crystallization of this compound with other molecules to form novel multi-component materials with unique optical or electronic properties. bohrium.com

Design and Synthesis of Next-Generation Analogues for Emerging Industrial Applications

Substituted benzoates and nitroaromatic compounds are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. nih.govannexechem.combisleyinternational.comamericanelements.com By leveraging the knowledge gained from the aforementioned research directions, it will be possible to design and synthesize next-generation analogues of this compound for specific applications.

In the pharmaceutical sector, nitroaromatic compounds have served as precursors to a range of drugs. nih.gov The structural motif of this compound could be a starting point for the development of new therapeutic agents. For example, the compound is an intermediate in the synthesis of the vasopressin V2-receptor antagonist Tolvaptan. researchgate.netnih.gov

In the field of materials science, the high nitrogen and oxygen content of nitroaromatic compounds makes them interesting as energetic materials or as precursors to nitrogen-doped carbon materials. nih.gov The design of analogues with specific thermal and decomposition properties could lead to the development of new high-performance materials.

Table 2: Potential Industrial Applications for Analogues

Industry Potential Application Key Molecular Features
Pharmaceuticals Synthesis of bioactive molecules, drug intermediates. nih.govpharmaffiliates.com Specific substitution patterns for receptor binding.
Agrochemicals Development of novel herbicides or fungicides. echemi.comgoogle.com Structural motifs that interact with biological targets in pests.
Dyes and Pigments Precursors to azo dyes and other colorants. nih.gov Chromophoric groups and substituents that modulate color.

| Materials Science | High-energy materials, functional polymers. nih.gov | High nitrogen content, potential for polymerization. |

Q & A

Q. What are the standard synthetic routes for Methyl 5-chloro-4-methyl-2-nitrobenzoate?

The synthesis typically involves two steps: (1) nitration of a substituted benzoic acid derivative followed by (2) esterification with methanol. For example, starting from 5-chloro-4-methylbenzoic acid, nitration with a mixture of HNO₃ and H₂SO₄ introduces the nitro group at the 2-position. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis) yields the methyl ester .

  • Key considerations : Solvent choice (e.g., dichloromethane or sulfuric acid) and temperature control (0–5°C during nitration) are critical to avoid over-nitration or ester hydrolysis.

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons and methyl/ester groups). The nitro group deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
  • HPLC-MS : For purity assessment and molecular weight confirmation (C₉H₈ClNO₄, theoretical MW: 229.6 g/mol) .

Q. How does the nitro group influence the compound’s reactivity?

The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) or reduction to an amine (-NO₂ → -NH₂) using reagents like Fe/HCl or catalytic hydrogenation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Competing reactions (e.g., over-nitration or ester hydrolysis) can be minimized by:

  • Temperature modulation : Nitration at ≤5°C reduces polysubstitution .
  • Protecting groups : Temporarily protecting the methyl or chloro substituents during nitration .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing yield and purity in esterification steps .

Q. What advanced methods resolve contradictions in spectral data for structural confirmation?

Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) may arise from:

  • Rotamers : Restricted rotation around the ester bond can cause splitting; variable-temperature NMR clarifies this .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., di-nitrated analogs) that complicate spectral interpretation .

Q. How does steric hindrance from the 4-methyl group affect substitution reactions?

The 4-methyl group sterically hinders electrophilic attack at the 3- and 5-positions, directing reactions to the 6-position. For example, in amination reactions, the product is predominantly 6-substituted, as confirmed by X-ray crystallography .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • Decomposition : Avoid strong oxidizers; thermal decomposition releases toxic NOₓ gases .

Contradiction Analysis

Q. Why do reported yields vary across studies for the same reaction?

Discrepancies arise from:

  • Impurity profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) affects isolated yields .
  • Catalyst activity : Residual acids in esterification (e.g., H₂SO₄ vs. HCl) influence reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.